molecular formula C17H26N2O3 B13978750 Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13978750
M. Wt: 306.4 g/mol
InChI Key: UVCSAYNXUZTINY-UHFFFAOYSA-N
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Description

Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is a complex organic compound that contains a piperidine ring, a benzyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-hydroxy-1-(methylamino)propane under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl 4-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-18-16(9-12-20)15-7-10-19(11-8-15)17(21)22-13-14-5-3-2-4-6-14/h2-6,15-16,18,20H,7-13H2,1H3

InChI Key

UVCSAYNXUZTINY-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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